molecular formula C19H31NO6 B5148956 N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

カタログ番号 B5148956
分子量: 369.5 g/mol
InChIキー: ZYDFIGGGYNQYDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, commonly known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which has been implicated in various physiological and pathological processes.

作用機序

TBE-31 is a selective antagonist of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been implicated in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration. TBE-31 inhibits the activation of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate by its endogenous ligands, which leads to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate by TBE-31 has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis and multiple sclerosis. TBE-31 has also been found to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, TBE-31 has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's diseases.

実験室実験の利点と制限

TBE-31 has several advantages for lab experiments. It is a selective antagonist of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which allows for the specific targeting of this receptor. TBE-31 has also been shown to be effective in various animal models of disease, which suggests its potential therapeutic applications. However, TBE-31 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. Additionally, TBE-31 has not been extensively studied in humans, which limits its potential clinical applications.

将来の方向性

There are several future directions for the study of TBE-31. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to optimize the synthesis method of TBE-31 to improve its pharmacokinetic properties. Additionally, the development of more selective and potent N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate antagonists could provide further insight into the physiological and pathological roles of this receptor.

合成法

The synthesis of TBE-31 involves several steps, starting from the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce N-(2-(2-tert-butylphenoxy)ethyl)-2-chloroethylamine. The final step involves the reaction of N-(2-(2-tert-butylphenoxy)ethyl)-2-chloroethylamine with oxalic acid to form TBE-31 oxalate.

科学的研究の応用

TBE-31 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. TBE-31 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. Additionally, TBE-31 has been found to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.

特性

IUPAC Name

N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14(2)18-10-11-19-12-13-20-16-9-7-6-8-15(16)17(3,4)5;3-1(4)2(5)6/h6-9,14,18H,10-13H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDFIGGGYNQYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=CC=C1C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。